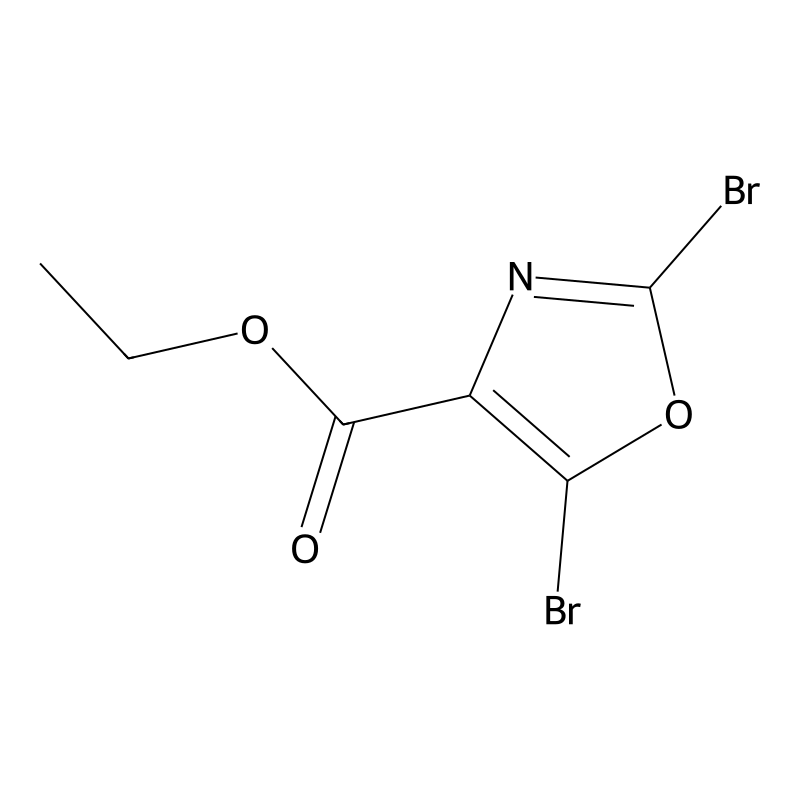

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate is an organic compound with the molecular formula C6H5Br2NO3 and a molecular weight of approximately 298.92 g/mol. It appears as a pale yellow to light brown solid with a melting point ranging from 75 to 80 degrees Celsius . The compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which contributes to its unique chemical properties.

- Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or alcohols.

- Decarboxylation: Under certain conditions, the carboxylate group can be removed, leading to the formation of substituted oxazoles.

- Condensation Reactions: The compound can react with aldehydes or ketones to form larger molecular structures through condensation processes.

Research indicates that derivatives of ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate exhibit various biological activities. Notably:

- Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial effects against specific bacterial strains.

- Anticancer Activity: Preliminary research indicates potential anticancer properties, although further studies are required to establish efficacy and mechanisms .

The synthesis of ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate can be achieved through several methods:

- Bromination of Oxazole Derivatives: Starting from a suitable oxazole precursor, bromination can be performed using bromine or brominating agents.

- Carboxylation Reactions: The introduction of the carboxylate group can occur through reactions involving carbon dioxide or carboxylic acids under specific conditions.

- Esterification: The final product can be obtained via esterification processes involving ethanol and the corresponding acid derivative.

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate has several applications in different fields:

- Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Potential use in drug discovery due to its biological activity.

- Agricultural Chemistry: Investigated for use in developing new agrochemicals.

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate shares structural similarities with other oxazole derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-methyl-1,3-oxazole-5-carboxylate | C7H9NO3 | Exhibits different biological activities |

| Methyl 2-bromo-1,3-oxazole-4-carboxylate | C6H6BrNO3 | Similar structure but different halogenation |

| Ethyl 2-amino-1,3-oxazole-4-carboxylate | C6H8N2O3 | Contains an amino group affecting reactivity |

Uniqueness

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate is unique due to its specific bromination pattern and the presence of both carboxylic and oxazole functionalities. This combination may enhance its reactivity and biological potential compared to other oxazoles.